Methyl 2-amino-3-chloro-4-fluorobenzoate
Description
Methyl 2-amino-3-chloro-4-fluorobenzoate is a substituted benzoate ester characterized by a methyl ester group, an amino (-NH₂) substituent at position 2, a chlorine atom at position 3, and a fluorine atom at position 4 on the benzene ring. The strategic placement of electron-withdrawing groups (Cl, F) and the electron-donating amino group creates a unique electronic environment, influencing its reactivity, stability, and intermolecular interactions.
Properties
Molecular Formula |
C8H7ClFNO2 |
|---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
methyl 2-amino-3-chloro-4-fluorobenzoate |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,11H2,1H3 |
InChI Key |
CLSBXKLWDMVTCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination Reaction: The synthesis of Methyl 2-amino-3-chloro-4-fluorobenzoate can be achieved through the amination of Methyl 2-chloro-4-fluorobenzoate. This reaction typically involves the use of ammonia or an amine under suitable conditions.
Esterification: Another method involves the esterification of 2-amino-3-chloro-4-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Reaction Conditions and Key Reagents
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Amino Group Protection | 2-(trimethylsilyl)ethoxymethyl chloride, K₂CO₃, KI, ionic liquid, H₂O | 100°C, cooled, filtered | 92.2% |
| Oxidation | TiCl₄, ice aqueous alkali | 2–5 hours, filtration | N/A |
| Reduction | H₂O₂, triphenylphosphine, H₂ gas | Room temperature, then 50–70°C under pressure (5–10 atm) | 95.5% |
| Fluorination | H₂O₂, KF, phosphorus heteropoly tungstic acid ammonium salt | 40–50°C, stirring for 1–3 hours | 96.9% |
| Esterification | Methanol, acid catalyst (e.g., H₂SO₄) | Reflux until completion | N/A |
Purification and Characterization
Purification methods for related esters include flash column chromatography (silica gel) and recrystallization . Characterization typically involves spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR) to confirm regiochemistry and functional group integrity.
Structural and Reactivity Considerations
The compound’s aromatic ring bears three substituents (amino, chloro, fluoro), which influence:
-
Reactivity : Steric hindrance and electronic effects guide substitution patterns.
-
Stability : Acidic/basic conditions may deprotect functional groups or hydrolyze the ester.
-
Biological Interactions : The combination of electron-withdrawing (Cl, F) and electron-donating (NH₂) groups may modulate interactions with biomolecules .
Scientific Research Applications
Methyl 2-amino-3-chloro-4-fluorobenzoate is an organic compound that is gaining interest in medicinal chemistry for its potential biological activity. It features a benzoate ester structure with functional groups that influence its biological activity. Additionally, fluoro substituents enhance hydrophobic interactions, making it a candidate for various biochemical applications.
While specific case studies and comprehensive data tables for this compound are not available in the search results, related research areas and compounds can provide insight into its potential applications.
4-Fluoro-anthranilic acid
4-Fluoro-anthranilic acid, closely related to this compound, is widely used in synthesis chemistry as an intermediate in the preparation of pharmaceutical and agrochemical products . A process for preparing 4-fluoro-anthranilic acid involves reacting an ester to produce 4-fluoro-anthranilic acid through a series of steps .
Bispecific Antagonists of Retinol Binding Protein 4
Research on bispecific antagonists of Retinol Binding Protein 4 (RBP4) indicates potential applications in treating atrophic age-related macular degeneration (AMD) .
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-chloro-4-fluorobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 2-amino-3-chloro-4-fluorobenzoate with structurally related benzoate esters, highlighting substituent positions, molecular properties, and functional differences:
Table 1: Comparative Analysis of this compound and Analogues
Key Comparative Insights:
Fluorine at position 4 enhances ring electronegativity, stabilizing negative charges in intermediates, a feature shared with Methyl 4-chloro-2-fluorobenzoate but absent in ethyl ester analogs .
Amino Group Positioning: The 2-amino group in the target compound enables hydrogen bonding at the ortho position, which may improve solubility in polar solvents compared to Methyl 4-amino-3-fluorobenzoate, where the amino group is para to the ester .
Ester Group Variations: Ethyl 3-amino-4-fluorobenzoate demonstrates how alkyl chain length (ethyl vs. methyl) impacts lipophilicity and metabolic stability, critical in drug design .
Halogen Differences :
- Replacement of chlorine with bromine (e.g., Methyl 4-bromo-3-formamidobenzoate) increases molecular weight and may alter binding affinity in biological systems due to larger atomic radius .
Similarity Scores: Analogs with similarity scores >0.9 (e.g., Ethyl 3-amino-4-fluorobenzoate at 0.97) share core benzoate structures but differ in functional group placement, underscoring the target compound’s uniqueness .
Biological Activity
Methyl 2-amino-3-chloro-4-fluorobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate ester structure with specific functional groups that influence its biological activity. The presence of an amino group facilitates hydrogen bonding, while the chloro and fluoro substituents enhance hydrophobic interactions, making it a candidate for various biochemical applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The amino, chloro, and fluoro groups can engage in binding interactions with enzymes and receptors, modulating biological pathways. Such interactions are crucial for its potential therapeutic effects .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in bacterial DNA replication, such as gyrase and topoisomerase IV. These enzymes are critical targets in the treatment of bacterial infections .
- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory potential of this compound, particularly in relation to its ability to modulate immune responses .
Research Findings
A summary of key findings from recent studies is presented in the table below:
Case Studies
- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of this compound against common pathogens such as E. coli and Pseudomonas aeruginosa. Results indicated that the compound demonstrated promising antibacterial activity, suggesting its potential use in treating resistant bacterial infections .
- Enzyme Interaction Studies : Another investigation focused on the interaction of this compound with bacterial gyrase and topoisomerase IV. The results showed that modifications to the compound's structure could enhance its inhibitory potency, highlighting the importance of structure-activity relationships in drug design .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-3-chloro-4-fluorobenzoate, and what critical parameters affect yield?
- Methodological Answer : A two-step approach is commonly employed: (1) halogenation of the benzoate precursor followed by (2) regioselective amination. For example, halogenation using Cl₂ or SO₂Cl₂ under controlled temperatures (0–5°C) minimizes over-chlorination, while amination via Buchwald-Hartwig coupling ensures selectivity . Key parameters include solvent choice (e.g., DMF for solubility), catalyst loading (Pd/C or CuI), and reaction time (12–24 hrs). Yields typically range from 60–75%, with impurities like dehalogenated by-products observed if excess reductants are used .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The amino group (δ 5.2–5.5 ppm) and ester methyl (δ 3.8–4.0 ppm) are diagnostic. Chlorine and fluorine substituents deshield adjacent protons, causing splitting patterns (e.g., doublets for ortho-F) .
- IR : Stretching frequencies for C=O (ester, ~1720 cm⁻¹) and N–H (amine, ~3400 cm⁻¹) confirm functional groups.
- LC-MS : Quantifies purity (>95% by area normalization) and detects trace by-products (e.g., de-esterified acids) .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges when introducing amino and halogen groups on the benzoate ring?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example:
- Halogenation : Electron-withdrawing groups (e.g., esters) direct electrophilic substitution to meta positions. Use of Lewis acids (e.g., FeCl₃) enhances selectivity for 3-Cl .
- Amination : Pd-catalyzed C–N coupling with Boc-protected amines minimizes side reactions. Steric hindrance from the 4-F substituent favors amination at the 2-position .
Data Table :
| Step | Reagent/Catalyst | Temperature | Selectivity (%) |
|---|---|---|---|
| Chlorination | SO₂Cl₂/FeCl₃ | 0°C | 85% (3-Cl) |
| Amination | Pd(OAc)₂/Xantphos | 80°C | 78% (2-NH₂) |
Q. What methodologies resolve contradictory spectral data arising from fluorine and chlorine interactions?
- Methodological Answer : Fluorine (¹⁹F) and chlorine (³⁵Cl) isotopes cause complex splitting in NMR. Strategies include:
Q. How can reaction conditions be optimized to minimize by-products observed in related pesticide esters?
- Methodological Answer : By-products like sulfonated derivatives (common in triazine-linked esters ) are mitigated by:
- Low-Temperature Quenching : Halt reactions before sulfonation side pathways dominate.
- Purification : Use silica gel chromatography (EtOAc/hexane, 3:7) or recrystallization (MeOH/H₂O) to remove polar impurities .
Data Table :
| By-Product | Mitigation Strategy | Purity Improvement |
|---|---|---|
| Sulfonated ester | Reduce SO₂ exposure time | 92% → 98% |
| De-esterified acid | Neutralize with NaHCO₃ post-reaction | 85% → 95% |
Q. What stability considerations arise under different storage conditions for this compound?
- Methodological Answer : Stability studies on analogous fluorobenzoates indicate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
